![molecular formula C16H18O10 B13391032 7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydr opyran-2-yl)oxy]chromen-2-one](/img/structure/B13391032.png)

7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydr opyran-2-yl)oxy]chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

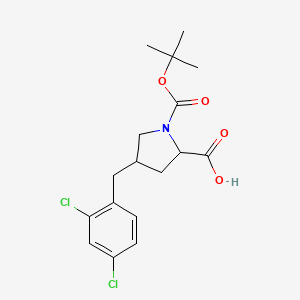

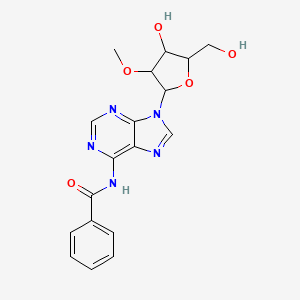

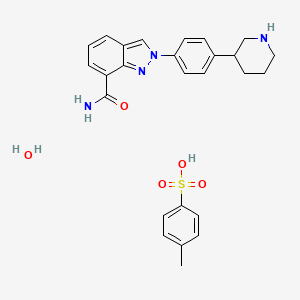

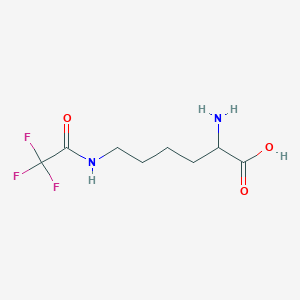

Fraxin, also known as 7-hydroxy-6-methoxycoumarin 8-glucoside, is a natural product belonging to the coumarin family. It is a colorless crystalline substance with the molecular formula C16H18O10. Fraxin is primarily found in the bark of the ash tree (Fraxinus) and has been identified in other plants such as horse-chestnut, Ulmus macrocarpa, and Stewartia koreana .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fraxin can be synthesized through various chemical routes. One common method involves the glycosylation of 7-hydroxy-6-methoxycoumarin with glucose under acidic conditions. This reaction typically requires a catalyst such as trifluoromethanesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of fraxin often involves extraction from natural sources. The bark of the ash tree is harvested, dried, and subjected to solvent extraction using ethanol or methanol. The extract is then purified through chromatographic techniques to isolate fraxin .

Analyse Des Réactions Chimiques

Types of Reactions

Fraxin undergoes various chemical reactions, including:

Oxidation: Fraxin can be oxidized to form fraxetin, a related coumarin derivative.

Reduction: Reduction of fraxin can yield dihydrofraxin.

Substitution: Fraxin can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like Lewis acids or bases.

Major Products

Oxidation: Fraxetin

Reduction: Dihydrofraxin

Substitution: Various substituted coumarin derivatives.

Applications De Recherche Scientifique

Fraxin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and coumarin chemistry.

Biology: Investigated for its antioxidant properties and ability to protect cells from oxidative stress.

Medicine: Studied for its potential anti-inflammatory, analgesic, and hepatoprotective effects.

Industry: Used in the development of natural antioxidants and as a potential therapeutic agent .

Mécanisme D'action

Fraxin exerts its effects through several mechanisms:

Antioxidant Activity: Fraxin scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.

Enzyme Inhibition: It inhibits cyclo AMP phosphodiesterase, reducing inflammation and oxidative damage.

Gene Regulation: Fraxin upregulates anti-apoptotic genes and tumor suppressor genes, contributing to its protective effects .

Comparaison Avec Des Composés Similaires

Fraxin is compared with other coumarin derivatives such as:

Fraxidin Methyl Ether: Shows higher cell viability enhancement.

Prenyletin: Exhibits potent antioxidant activity.

Methoxsalen: Known for its use in phototherapy.

Diffratic Acid: Demonstrates significant antioxidant properties.

Rutoside: Commonly used for its vascular protective effects.

Xanthyletin: Noted for its anti-inflammatory properties.

Kuhlmannin: Exhibits moderate antioxidant activity

Fraxin is unique due to its specific glycosidic structure, which contributes to its distinct biological activities and potential therapeutic applications .

Propriétés

IUPAC Name |

7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O10/c1-23-7-4-6-2-3-9(18)25-14(6)15(11(7)20)26-16-13(22)12(21)10(19)8(5-17)24-16/h2-4,8,10,12-13,16-17,19-22H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSFLLTWRCYNNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,2-Dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B13390953.png)

![17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13390965.png)

![2-{2-[(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanamido]acetamido}acetic acid](/img/structure/B13390966.png)

![[1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR)-](/img/structure/B13390997.png)

![[5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13391007.png)

![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13391026.png)